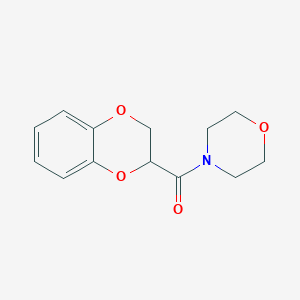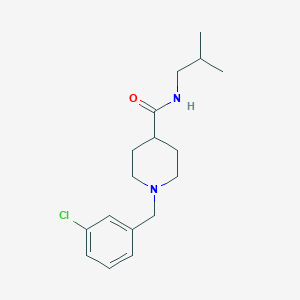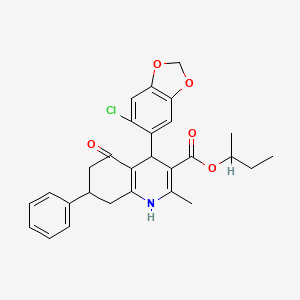![molecular formula C24H22N4O4 B5032999 N-benzyl-3,6-dimethoxy-2-[4-(4-nitrophenyl)imidazol-1-yl]aniline](/img/structure/B5032999.png)
N-benzyl-3,6-dimethoxy-2-[4-(4-nitrophenyl)imidazol-1-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-3,6-dimethoxy-2-[4-(4-nitrophenyl)imidazol-1-yl]aniline is a complex organic compound that features a benzyl group, two methoxy groups, and an imidazole ring substituted with a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3,6-dimethoxy-2-[4-(4-nitrophenyl)imidazol-1-yl]aniline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of an aldehyde with an amine and a nitrile under acidic conditions.
Introduction of the nitrophenyl group: This step involves nitration of the imidazole ring using a nitrating agent such as nitric acid.
Attachment of the benzyl group: This can be done through a nucleophilic substitution reaction where a benzyl halide reacts with the imidazole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3,6-dimethoxy-2-[4-(4-nitrophenyl)imidazol-1-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-3,6-dimethoxy-2-[4-(4-nitrophenyl)imidazol-1-yl]aniline has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-benzyl-3,6-dimethoxy-2-[4-(4-nitrophenyl)imidazol-1-yl]aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-3,6-dimethoxy-2-[4-(4-aminophenyl)imidazol-1-yl]aniline: Similar structure but with an amino group instead of a nitro group.
N-benzyl-3,6-dimethoxy-2-[4-(4-methylphenyl)imidazol-1-yl]aniline: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N-benzyl-3,6-dimethoxy-2-[4-(4-nitrophenyl)imidazol-1-yl]aniline is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it suitable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
N-benzyl-3,6-dimethoxy-2-[4-(4-nitrophenyl)imidazol-1-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-31-21-12-13-22(32-2)24(23(21)25-14-17-6-4-3-5-7-17)27-15-20(26-16-27)18-8-10-19(11-9-18)28(29)30/h3-13,15-16,25H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWJKXJEEXCMGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)N2C=C(N=C2)C3=CC=C(C=C3)[N+](=O)[O-])NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-methoxyphenyl)[1-[(4-methoxyphenyl)amino]-2,2-bis(propylsulfonyl)vinyl]amine](/img/structure/B5032931.png)



![1-methyl-2-[(2,3,4-trimethoxyphenyl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B5032950.png)
![1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene](/img/structure/B5032955.png)

![1-(BENZENESULFONYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE](/img/structure/B5032974.png)
![4-[3-(2-tert-butyl-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5032975.png)
![4-[[5-(4-Nitrophenyl)furan-2-yl]methylideneamino]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione](/img/structure/B5032976.png)
![(5Z)-5-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5032985.png)
![(5E)-5-[(2-methoxy-3-nitrophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5033006.png)
